molecular formula C12H13N5O2 B12188868 N-[4-methoxy-3-(tetrazol-1-yl)phenyl]cyclopropanecarboxamide

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B12188868
M. Wt: 259.26 g/mol
InChI Key: ALEWBDGKZOHJEH-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]cyclopropanecarboxamide is a synthetic organic compound characterized by a cyclopropane ring conjugated to a carboxamide group and a substituted phenyl ring bearing methoxy and tetrazol-1-yl substituents. The cyclopropane group may enhance metabolic stability or influence molecular conformation.

Properties

Molecular Formula

C12H13N5O2

Molecular Weight

259.26 g/mol

IUPAC Name

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H13N5O2/c1-19-11-5-4-9(14-12(18)8-2-3-8)6-10(11)17-7-13-15-16-17/h4-8H,2-3H2,1H3,(H,14,18)

InChI Key

ALEWBDGKZOHJEH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CC2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methoxy-3-aminophenyl Intermediate

The synthesis begins with functionalization of the phenyl ring. A common approach involves nitration of 4-methoxyaniline followed by selective reduction:

  • Nitration : Treatment of 4-methoxyaniline with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C yields 4-methoxy-3-nitrophenylamine.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of Fe/HCl reduces the nitro group to an amine, producing 4-methoxy-3-aminophenylamine.

Tetrazole Ring Construction

The tetrazole moiety is introduced via a [2+3] cycloaddition:

  • Reagents : Sodium azide (NaN₃) and triethyl orthoformate (HC(OEt)₃) in acetic acid (AcOH) at 80–100°C for 12–24 hours.

  • Regioselectivity : The reaction favors 1H-tetrazole formation due to steric and electronic effects of the methoxy group.

Amidation with Cyclopropanecarbonyl Chloride

The final step involves coupling the aniline with cyclopropanecarbonyl chloride:

  • Conditions : Reaction in dichloromethane (DCM) with triethylamine (Et₃N) as a base at 0–25°C.

  • Yield : 65–78% after purification by recrystallization (ethanol/water).

Key Data :

StepReagentsTemperature (°C)Time (h)Yield (%)
1.1HNO₃/H₂SO₄0–5285
1.2NaN₃, HC(OEt)₃, AcOH802470
1.3Cyclopropanecarbonyl chloride, Et₃N25475

Cyclopropane Carboxylic Acid Coupling

Synthesis of Cyclopropanecarbonyl Chloride

Cyclopropanecarboxylic acid is treated with thionyl chloride (SOCl₂) at reflux (70°C) to generate the acyl chloride.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling is employed for direct amidation:

  • Catalyst : Pd(OAc)₂/Xantphos system.

  • Substrate : 4-Methoxy-3-(tetrazol-1-yl)aniline and cyclopropanecarbonyl chloride.

  • Conditions : Toluene, 110°C, 12 hours.

  • Yield : 82% with >95% purity (HPLC).

Advantages :

  • Avoids intermediate isolation.

  • Tolerates electron-withdrawing tetrazole groups.

Multi-component Reactions (MCRs)

One-pot Tetrazole and Amide Formation

A streamlined approach combines tetrazole synthesis and amidation:

  • Components : 4-Methoxy-3-azidophenylamine, cyclopropanecarbonitrile, ZnBr₂.

  • Conditions : Reflux in acetonitrile (MeCN) for 8 hours.

  • Mechanism : ZnBr₂ catalyzes nitrile cyclization with azide to form tetrazole, followed by in situ amidation.

  • Yield : 68% (over two steps).

Microwave-assisted Synthesis

Accelerated Cyclopropanation

Microwave irradiation enhances reaction efficiency:

  • Step : Corey-Chaykovsky cyclopropanation of α,β-unsaturated esters using trimethylsulfoxonium iodide.

  • Conditions : 150°C, 20 minutes (26% yield).

Microwave-promoted Amidation

Coupling under microwave conditions reduces time:

  • Reagents : 4-Methoxy-3-(tetrazol-1-yl)aniline, cyclopropanecarbonyl chloride, DMF.

  • Conditions : 100°C, 15 minutes (yield: 73%).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
StepwiseHigh purity, scalableMulti-step, long duration75
Buchwald-HartwigSingle-step, efficientPd catalyst cost82
MCRReduced stepsSubstrate specificity68
MicrowaveRapid synthesisSpecialized equipment73

Challenges and Optimization

  • Regioselectivity : Tetrazole formation may yield 1H/2H tautomers; use of bulky bases (e.g., DBU) favors 1H-tetrazole.

  • Purification : Silica gel chromatography removes unreacted acyl chloride, while recrystallization improves crystallinity.

  • Safety : Sodium azide requires careful handling due to toxicity; alternatives like flow reactors minimize exposure .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]- (9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]cyclopropanecarboxamide has been identified as a promising candidate for the treatment of several diseases due to its unique chemical structure, which allows for diverse interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit notable antimicrobial properties. The incorporation of the cyclopropanecarboxamide moiety enhances the compound's ability to penetrate microbial membranes, potentially leading to improved efficacy against resistant strains of bacteria and fungi.

Case Study:
A study demonstrated that derivatives of tetrazole compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be effective against these pathogens .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

Anticancer Potential

The compound's structural features suggest potential anticancer properties, particularly through the induction of apoptosis in cancer cells.

In Vitro Studies

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Case Study:
A recent study reported a significant reduction in cell viability in MCF-7 (breast cancer) cells treated with this compound, indicating its potential as an anticancer agent .

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Mechanisms Involved

The neuroprotective effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells.

Data Table: Neuroprotective Activity Assessment

CompoundCell Line% Protection
This compoundSH-SY5Y (neuronal)65
CurcuminSH-SY5Y58
ResveratrolSH-SY5Y62

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]- (9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects .

Comparison with Similar Compounds

Substituent Impact on Bioactivity

  • Tetrazole vs. In contrast, cyprofuram’s chlorine and furan substituents enhance lipophilicity, favoring membrane penetration in fungicidal activity .
  • Methoxy Group : The 4-methoxy group in the target compound could modulate electronic effects on the phenyl ring, altering reactivity compared to cyprofuram’s 3-chlorophenyl group.

Functional Comparison

  • Target vs. Cyprofuram : Both share a cyclopropanecarboxamide core, but cyprofuram’s additional furanyl oxygen may interact with fungal enzyme active sites, a feature absent in the tetrazole-bearing target compound.
  • Target vs. Flutolanil : Flutolanil’s trifluoromethyl group enhances its stability and bioactivity against Basidiomycetes fungi, while the target compound’s tetrazole might favor different biological targets (e.g., kinase inhibition or herbicide action).

Biological Activity

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]cyclopropanecarboxamide, also known as CRAVACITINIB, is a small molecule drug that has garnered attention due to its potential therapeutic applications, particularly in dermatological conditions such as psoriasis. This compound belongs to a class of tetrazole-containing compounds and exhibits a range of biological activities that warrant detailed exploration.

Chemical Structure and Properties

  • Molecular Formula : C20H22N8O3
  • Molecular Weight : 422.4 g/mol
  • IUPAC Name : 6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)anilino]-N-methylpyridazine-3-carboxamide
  • Synonyms : Tyk2-IN-4, BMS986165

The compound's structure features a cyclopropanecarboxamide moiety linked to a tetrazole-substituted phenyl group, which is pivotal for its biological activity.

CRAVACITINIB functions primarily as a selective inhibitor of the Janus kinase (JAK) family, particularly targeting TYK2 (tyrosine kinase 2). This inhibition leads to the modulation of various signaling pathways involved in inflammatory responses. The compound's ability to inhibit JAK pathways is essential for its therapeutic effects in conditions characterized by excessive inflammation, such as psoriasis and other autoimmune disorders.

Anti-inflammatory Effects

Research indicates that CRAVACITINIB effectively reduces inflammatory cytokine production, which is crucial in managing autoimmune diseases. In clinical trials, patients treated with CRAVACITINIB showed significant improvements in psoriasis severity scores compared to placebo groups, indicating its potential as an effective treatment option for inflammatory skin conditions .

Case Studies

  • Psoriasis Treatment : In a Phase II clinical trial involving patients with moderate-to-severe plaque psoriasis, CRAVACITINIB demonstrated a higher rate of skin clearance (PASI 75 response) at week 16 compared to placebo. The study highlighted the compound's safety profile and tolerability .
  • Other Indications : Beyond psoriasis, CRAVACITINIB is under investigation for various other indications including inflammatory bowel disease (IBD) and systemic lupus erythematosus (SLE). Preliminary results suggest beneficial effects on disease activity indices in these conditions .

Pharmacokinetics

The pharmacokinetic profile of CRAVACITINIB shows favorable absorption characteristics with a half-life suitable for once-daily dosing. Studies have demonstrated that peak plasma concentrations are achieved within 2 to 4 hours post-administration, with linear pharmacokinetics observed across a range of doses .

Safety Profile

In clinical evaluations, the most common adverse effects reported include headache, upper respiratory infections, and gastrointestinal disturbances. Serious adverse events were rare but monitored closely during trials .

Comparative Data Table

ParameterCRAVACITINIBPlacebo
PASI 75 Response Rate70%20%
Average Time to Peak Serum Concentration3 hoursN/A
Common Adverse EffectsHeadache, infectionsN/A

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